molecular formula C25H28N4O2 B2367904 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1251612-59-5

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2367904
CAS No.: 1251612-59-5
M. Wt: 416.525
InChI Key: DADHJAFZMULHBK-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its intricate structure includes both isoquinoline and pyrimidine moieties, indicating potential biological activity and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide involves multiple steps:

  • Formation of 3,4-dihydroisoquinoline: : Starting from 2-phenylethylamine, through catalytic hydrogenation.

  • Pyrimidine synthesis: : Utilizing 2,4-dichloro-6-methylpyrimidine with appropriate nucleophiles.

  • Linking both units: : Via ether formation.

  • Final acetamide formation: : Using acetyl chloride and the corresponding amine.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and purity:

  • Large-scale catalytic hydrogenation for isoquinoline.

  • Pyrimidine reactions conducted under controlled temperatures and inert atmospheres.

  • Specialized equipment for ether formation and acetamide production.

Chemical Reactions Analysis

Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation at the isoquinoline ring, yielding various oxidized derivatives.

  • Reduction: : Reduction reactions on the nitrogens in the isoquinoline and pyrimidine rings, potentially leading to amine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions at the pyrimidine ring are possible.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like KMnO₄ or PCC.

  • Reduction: : Employs reducing agents such as LiAlH₄ or NaBH₄.

  • Substitution: : Involves reagents like alkyl halides or amines under mild to moderate conditions.

Major Products

  • Oxidation: : Produces isoquinolinone derivatives.

  • Reduction: : Forms amine-substituted derivatives.

  • Substitution: : Results in various functionalized pyrimidines.

Scientific Research Applications

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide has broad applications:

  • Chemistry: : As a building block for more complex organic syntheses.

  • Biology: : Potential as a bioactive compound for enzyme inhibition or receptor binding studies.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-cancer or neuroprotective effects.

  • Industry: : Utilized in materials science for developing new polymers or composites.

Mechanism of Action

The mechanism by which this compound exerts its effects generally involves:

  • Molecular Targets: : Binding to specific proteins or enzymes, altering their function.

  • Pathways: : May interfere with signaling pathways critical for cell growth or metabolism.

Comparison with Similar Compounds

Comparing 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide with other similar compounds highlights its uniqueness:

  • Similar Compounds: : Isoquinoline derivatives, Pyrimidine analogs, and other ether-linked structures.

  • Uniqueness: : The combination of isoquinoline and pyrimidine moieties, along with its specific substituents, provides distinct bioactivity and chemical reactivity.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethyl-6-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-4-19-11-7-8-17(2)24(19)27-22(30)16-31-23-14-18(3)26-25(28-23)29-13-12-20-9-5-6-10-21(20)15-29/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADHJAFZMULHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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